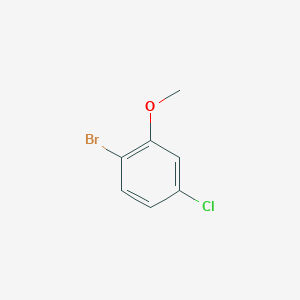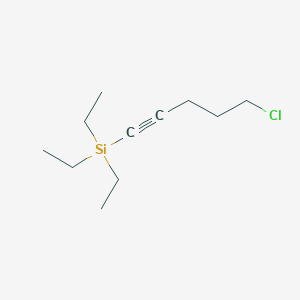![molecular formula C7H12N2O2 B064572 (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173549-72-9](/img/structure/B64572.png)
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HMI-1, and it has been synthesized using several methods.
Aplicaciones Científicas De Investigación
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. PARP-1 inhibitors have been shown to be effective in treating cancer, and this compound could potentially be used as a PARP-1 inhibitor in cancer treatment.
Mecanismo De Acción
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one inhibits PARP-1 by binding to the enzyme's active site. This prevents PARP-1 from repairing DNA damage, leading to cell death in cancer cells. The exact mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, and it has also been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments is its high yield during synthesis. Additionally, its potent inhibition of PARP-1 makes it a promising candidate for cancer treatment research. However, one limitation of using this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One direction is to further study its potential as a PARP-1 inhibitor in cancer treatment. Another direction is to study its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
Several methods have been developed to synthesize (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One method involves the reaction of (R)-4-aminomethyl-2-pyrrolidinone with 2-methylcyclohexanone in the presence of a catalyst. Another method involves the reaction of (R)-4-aminomethyl-2-pyrrolidinone with 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The yield of this compound is generally high using both methods.
Propiedades
| 173549-72-9 | |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(6R,7aS)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C7H12N2O2/c1-8-4-9-3-5(10)2-6(9)7(8)11/h5-6,10H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
HDXMIEKMICWNKI-RITPCOANSA-N |
SMILES isomérico |
CN1CN2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CN1CN2CC(CC2C1=O)O |
SMILES canónico |
CN1CN2CC(CC2C1=O)O |
Sinónimos |
1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-6-hydroxy-2-methyl-,(6R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



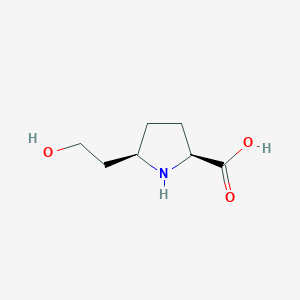


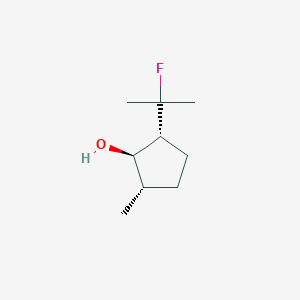

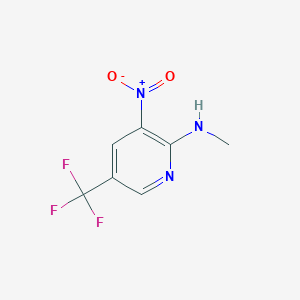


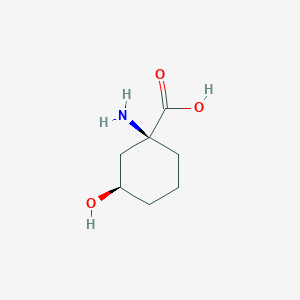
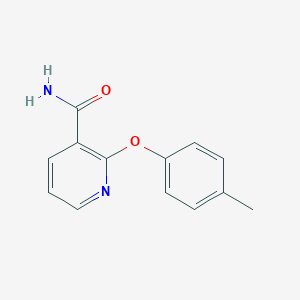
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
